molecular formula C11H20N2O2 B150959 EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE CAS No. 134575-12-5

EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE

Cat. No.: B150959
CAS No.: 134575-12-5
M. Wt: 212.29 g/mol
InChI Key: JXWGBEYMMHSBFU-JVHMLUBASA-N
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Description

EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted with a tert-butoxycarbonyl (BOC)-protected aminomethyl group at the exo-6 position. This compound is critical in medicinal chemistry as a chiral intermediate for synthesizing antimicrobial agents, quinolone derivatives, and other bioactive molecules . Its stereochemistry (exo-configuration) and BOC-protected amine enhance stability during synthetic processes while enabling controlled deprotection for downstream functionalization .

The molecular formula is C₁₁H₂₀N₂O₂ (molecular weight: 212.29 g/mol), with the BOC group providing steric protection and solubility in organic solvents . Its synthesis typically involves multi-step processes, including oxidation, oxime formation, and reduction, as outlined in patents for related azabicyclohexane derivatives .

Properties

IUPAC Name

tert-butyl N-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9-7-4-12-5-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWGBEYMMHSBFU-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1[C@H]2[C@@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577254
Record name tert-Butyl {[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl}carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134575-12-5
Record name tert-Butyl {[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methyl}carbamate
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Preparation Methods

Reaction Conditions and Mechanistic Insights

Diastereoselective Hydrolysis and Isolation

Selective Hydrolysis of Exo Isomer

The exo/endo mixture (1 ) undergoes selective hydrolysis to isolate the exo-6-(Boc-aminomethyl) derivative (11 ). Treatment with aqueous NaOH at 25°C preferentially hydrolyzes the exo ester due to reduced steric hindrance, yielding exo-11 in 86% yield after extraction (Scheme 1). The unreacted endo-1 is recovered and subjected to prolonged hydrolysis for endo-11 synthesis, demonstrating the versatility of this approach.

Scheme 1. Hydrolysis Pathways for Exo/Endo Separation

  • exo/endo-1 + NaOH (aq) → exo-11 (86%) + endo-1 (recovered)

  • endo-1 + NaOH (aq, extended) → endo-11 (92%)

Telescoped Reaction Sequences

A telescoped process combines cyclopropanation, hydrolysis, and isolation into a single workflow (Scheme 2). After cyclopropanation, the crude mixture is concentrated, treated with NaOt-Bu to epimerize α-carbonyl stereocenters, and hydrolyzed to exo-11 in 76% overall yield. This method eliminates intermediate purification, enhancing efficiency for gram-scale synthesis (10 mmol).

Scalability and Industrial Applicability

The dirhodium(II)-catalyzed method scales efficiently, with a 10 mmol reaction affording 90% isolated yield after Kugelrohr distillation. Key advantages include:

  • Low catalyst loading : 0.005 mol% reduces metal contamination.

  • Solvent flexibility : Toluene or DCM can be used without yield loss.

  • No chromatography : Distillation and extraction suffice for purity >97%.

ReactIR monitoring confirms complete EDA consumption within 6 hours, ensuring reproducibility.

Purification Techniques and Product Characterization

Exo-11 is isolated via liquid-liquid extraction (ethyl acetate/water) and characterized by:

  • ¹H NMR : Distinct signals at δ 3.65 (ABq, CH₂NHBoc) and δ 1.44 (s, Boc C(CH₃)₃).

  • HPLC : >97% purity (C18 column, 0.1% TFA in acetonitrile/water).

  • X-ray crystallography : Confirms exo configuration (CCDC 2304157) .

Chemical Reactions Analysis

Types of Reactions

EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE is being investigated for its potential as a pharmacological agent. Its structure allows for modifications that can enhance its bioactivity and selectivity towards specific biological targets.

Case Studies :

  • Anticancer Activity : Research has indicated that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth in vitro and in vivo models.
  • Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders, such as Alzheimer's disease.

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its functional groups that can undergo various chemical transformations.

Applications :

  • Synthesis of Peptides : The amine functionality allows for the coupling with carboxylic acids to form peptide bonds.
  • Ligand Development : It can be utilized in the synthesis of ligands for metal complexes used in catalysis.

Material Science

The unique structural characteristics of this compound lend themselves to applications in material science, particularly in the development of polymers and nanomaterials.

Research Insights :

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.
  • Nanocomposites : It has been explored as a component in nanocomposite materials, improving conductivity and strength.

Mechanism of Action

The mechanism of action of EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Applications Synthesis Complexity Reference
EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE C₁₁H₂₀N₂O₂ Exo-6-BOC-aminomethyl Intermediate for quinolone antimicrobials; chiral building block High (multi-step)
exo-3-Azabicyclo[3.1.0]hexan-6-methanol C₆H₁₁NO Exo-6-hydroxymethyl Precursor for aldehydes/amines via oxidation; limited bioactive use Moderate
3-AZABICYCLO[3.1.0]HEXAN-6-AMINE C₅H₁₀N₂ Exo-6-amine (unprotected) Base structure for functionalization; requires in-situ protection Low
methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride C₇H₁₂ClNO₂ Exo-6-methyl ester; hydrochloride salt Carboxylic acid derivative for peptidomimetics; improved solubility Moderate
1-(4-Hexylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride C₁₇H₂₆ClN 1-(4-hexylphenyl); hydrochloride salt Lipophilic analogs for CNS-targeting drugs High (aryl coupling)

Table 2: Physicochemical and Commercial Comparison

Compound Name Molecular Weight (g/mol) Stability (BOC vs. Unprotected) Price (USD, 250 mg) Commercial Availability
This compound 212.29 High (BOC protection) Not listed Specialized suppliers (e.g., Echemi)
2-Boc-2-azabicyclo[3.1.0]hexane-5-carboxylic acid 213.26 Moderate (acid-sensitive) 187.00 Widely available
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid 213.26 Moderate Not listed Limited stock
exo-3-Azabicyclo[3.1.0]hexan-6-methanol 113.16 Low (prone to oxidation) 543.00 (EUR) Specialty vendors

Key Research Findings

Synthetic Utility: The BOC group in this compound enables selective deprotection under mild acidic conditions, avoiding side reactions common in unprotected amines . In contrast, 3-AZABICYCLO[3.1.0]HEXAN-6-AMINE (unprotected) requires immediate derivatization to prevent degradation, limiting its direct use .

Bioactivity :

  • Derivatives like 1-(4-hexylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride exhibit enhanced blood-brain barrier penetration due to lipophilic aryl groups, making them candidates for neuroactive drugs .
  • Methyl ester derivatives (e.g., methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride ) are used in peptide mimetics, leveraging their zwitterionic solubility .

Cost and Accessibility :

  • BOC-protected analogs are costlier due to multi-step synthesis but are preferred for scalable drug development .
  • Carboxylic acid variants (e.g., 2-Boc-2-azabicyclo[3.1.0]hexane-5-carboxylic acid ) are more affordable but require careful handling to avoid decarboxylation .

Biological Activity

EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE, with the molecular formula C11H20N2O2, is a bicyclic compound that has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which includes an azabicyclo ring. Its structure contributes to its biological activity and makes it a valuable building block in organic synthesis.

PropertyValue
Molecular FormulaC11H20N2O2
Molecular Weight212.2887 g/mol
CAS Number134575-12-5
Purity97%
SMILESO=C(OC(C)(C)C)NC[C@@H]1[C@@H]2[C@H]1CNC2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, potentially leading to enzyme inhibition or receptor antagonism.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various metabolic pathways.
  • Receptor Binding : Its ability to bind to specific receptors may influence signaling pathways critical for cell proliferation and apoptosis.

Biological Evaluation

Recent studies have evaluated the biological activity of compounds related to the azabicyclo[3.1.0]hexane framework, particularly focusing on their antiproliferative effects against cancer cell lines.

Case Studies:

  • Antitumor Activity : A study screened a series of compounds containing the azabicyclo[3.1.0]hexane framework against several cancer cell lines, including HeLa (cervical carcinoma) and CT26 (mouse colon carcinoma). The most effective compounds demonstrated IC50 values ranging from 4.2 to 24.1 μM across different cell lines, indicating significant antiproliferative activity .
  • Mechanistic Insights : The treatment with these compounds resulted in the accumulation of cells in the SubG1 phase of the cell cycle, suggesting an induction of apoptosis. Confocal microscopy revealed morphological changes in treated cells, including the loss of actin filament integrity and reduced cell motility .
  • In Vivo Studies : Preliminary in vivo experiments indicated that these compounds could impact tumor growth dynamics in Balb/C mice, further supporting their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar bicyclic compounds to assess its unique properties:

Compound NameBiological ActivityIC50 (μM)
This compoundAntiproliferative4.2 - 24.1
Tert-butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamateModerate antiproliferative10 - 30
Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateLow activity>30

Q & A

Basic: What are the key synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane core in EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE?

The bicyclic scaffold is typically synthesized via intramolecular cyclopropanation of N-allyl or N-homoallyl alkylamides derived from natural amino acids or bromoacetyl bromide precursors . A Pd-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation of 1,6-enynes has also been reported, enabling enantioselective access to chiral derivatives with high diastereoselectivity (up to 20:1 dr) . For functionalization at the 6-position, copper-catalyzed coupling reactions (e.g., with iodobenzene) or nucleophilic substitutions are employed under mild conditions (e.g., isopropanol, 80°C) .

Basic: How is the BOC-aminomethyl group introduced and stabilized during synthesis?

The BOC (tert-butoxycarbonyl) group is introduced via nucleophilic substitution or reductive amination. For example, exo-6-(N,N-dibenzylamino)-3-azabicyclo[3.1.0]hexane can be functionalized with BOC-protected amines using coupling agents like EDCI/HOBt in dichloromethane . Stability is ensured by avoiding strong acids/bases during subsequent steps; however, the BOC group is cleavable under acidic conditions (e.g., TFA in DCM) .

Advanced: What methodologies address stereochemical challenges in synthesizing enantiopure derivatives?

Enantiomer separation often leverages chiral HPLC or enzymatic resolution. Asymmetric catalysis is preferred: Pd complexes with chiral ligands (e.g., (R)-SEGPHOS) enable enantioselective bicyclization, achieving >90% ee for 3-azabicyclo[3.1.0]hexanes . For diastereomer separation, silica gel chromatography effectively isolates major products (e.g., derivatives with trans-cyclopropane rings) .

Advanced: How can researchers resolve contradictions in reported yields for cyclopropanation reactions?

Discrepancies in yields (e.g., 60–95% for Pd-catalyzed cyclopropanation) arise from substrate electronic effects and catalyst loading . Electron-deficient alkenes (e.g., maleimides) show higher reactivity due to enhanced π-backbonding with Pd . Optimization protocols recommend screening ligands (e.g., Xantphos vs. BINAP) and additives (e.g., ethylene glycol) to improve turnover .

Basic: What analytical techniques confirm the structure and purity of this compound?

  • NMR Spectroscopy : Key signals include cyclopropane protons (δ 1.50–1.56 ppm, multiplet) and BOC methyl groups (δ 1.40 ppm, singlet) .
  • IR Spectroscopy : BOC carbonyl stretches appear at ~1680–1700 cm⁻¹ .
  • HPLC-MS : Used to verify purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₆Cl₂N₂O at m/z 387.1) .

Advanced: What strategies mitigate instability of the bicyclic core under oxidative/reductive conditions?

The core is sensitive to strong oxidants (e.g., KMnO₄) and reductants (e.g., LiAlH₄). Stability is enhanced by:

  • Protecting group selection : BOC or benzyl groups shield reactive amines .
  • Low-temperature reactions : Reductions with NaBH₄ at 0°C minimize ring-opening .
  • Avoiding protic solvents : Use aprotic solvents (e.g., THF) for acid/base-sensitive steps .

Basic: How does this compound compare structurally to related bicyclic amines (e.g., 6,6-dimethyl-3-azabicyclo[3.1.0]hexane)?

The exo-6-BOC-aminomethyl substituent distinguishes it from analogs like 6,6-dimethyl derivatives. This group enhances solubility (via tert-butyl) and provides a handle for further functionalization (e.g., deprotection for conjugation) . Comparative studies show that substituents at the 6-position significantly modulate biological activity (e.g., opioid receptor affinity) .

Advanced: What mechanistic insights explain the regioselectivity of cyclopropanation reactions?

Pd-catalyzed cyclopropanation proceeds via alkene coordination followed by carbene transfer from N-tosylhydrazones. Regioselectivity is dictated by steric effects: bulky substituents at the 6-position favor exo transition states, while electron-withdrawing groups stabilize carbene intermediates . DFT studies suggest that π-π interactions between the catalyst and substrate further control selectivity .

Basic: What biological activities are associated with 3-azabicyclo[3.1.0]hexane derivatives?

These compounds show opioid receptor antagonism (e.g., CP-866,087) and serotonin/norepinephrine reuptake inhibition , making them candidates for pain management . Antiviral activity has also been reported for analogs like 6,6-dimethyl-3-azabicyclo[3.1.0]hexane .

Advanced: How can researchers leverage this scaffold in fragment-based drug discovery?

The rigid bicyclic structure serves as a conformational constraint for probing target binding pockets. Strategies include:

  • Late-stage diversification : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .
  • Crystallography : Co-crystallization with opioid receptors to guide SAR .
  • SPR screening : Fragment libraries based on 3-azabicyclo[3.1.0]hexane cores for hit identification .

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